molecular formula C29H59NO3 B12599109 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol CAS No. 917222-41-4

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol

Cat. No.: B12599109
CAS No.: 917222-41-4
M. Wt: 469.8 g/mol
InChI Key: CGCQZLKTSXIOLN-UHFFFAOYSA-N
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Description

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol is a piperidine derivative featuring three octyl substituents: an octyl group at position 1 and octyloxy groups at positions 3 and 3. The compound’s structure combines a hydroxyl group at position 4 with long alkyl chains, making it highly lipophilic. The extended alkyl chains likely enhance membrane permeability and solubility in nonpolar environments, distinguishing it from shorter or bulkier substituted analogs .

Properties

CAS No.

917222-41-4

Molecular Formula

C29H59NO3

Molecular Weight

469.8 g/mol

IUPAC Name

3,5-dioctoxy-1-octylpiperidin-4-ol

InChI

InChI=1S/C29H59NO3/c1-4-7-10-13-16-19-22-30-25-27(32-23-20-17-14-11-8-5-2)29(31)28(26-30)33-24-21-18-15-12-9-6-3/h27-29,31H,4-26H2,1-3H3

InChI Key

CGCQZLKTSXIOLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CC(C(C(C1)OCCCCCCCC)O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol typically involves multi-step reactions starting from piperidinol and octanol. The process includes:

    Alkylation: Piperidinol undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The resulting intermediate is then subjected to etherification with octanol under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The octyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups.

Scientific Research Applications

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

  • (3R,5R)-3,5-Bis(tert-butyldimethylsilyloxy)piperidin-4-ol (11) (): Features bulky tert-butyldimethylsilyl (TBS) protecting groups.
  • N-Aroyl-3,5-bis(arylidene)-4-piperidones (): Contain electron-withdrawing aroyl substituents.
  • 4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol (14) (): Includes a tert-butoxy group and aromatic side chain.
Property 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol Compound 11 (TBS) N-Aroyl Analogs Compound 14 (tert-butoxy)
Lipophilicity (LogP) High (long alkyl chains) Moderate (bulky TBS) Moderate (aromatic) Moderate (tert-butyl)
Solubility Low in water, high in organic solvents Low (TBS hydrophobic) Variable (depends on aroyl group) Moderate (polar tert-butoxy)
Steric Bulk Moderate (flexible alkyl chains) High (rigid TBS) Low (planar aryl) High (tert-butyl)

Analysis :

  • The octyl chains in the target compound confer higher lipophilicity compared to TBS-protected analogs (e.g., Compound 11), which prioritize steric protection over solubility .
  • The tert-butoxy group in Compound 14 provides steric hindrance similar to TBS groups but with lower hydrophobicity .

Conformational Analysis and Ring Puckering

Piperidine rings adopt puckered conformations influenced by substituents. defines puckering coordinates based on displacement perpendicular to the mean plane .

  • Target Compound : The flexible octyloxy groups may allow dynamic puckering, with amplitudes modulated by alkyl chain mobility.
  • Compound 11 (TBS) : Bulky silyloxy groups likely restrict puckering, favoring a specific conformation to minimize steric clashes .

Implications :

  • The target compound’s conformational flexibility may enhance adaptability in lipid bilayers or protein binding pockets, whereas rigid analogs (e.g., Compound 11) are more suited for crystallographic studies .

Efficiency Considerations :

  • Alkylation with long-chain halides may require prolonged reaction times or phase-transfer catalysts, whereas silyl protection (Compound 11) offers rapid, high-yield steps .

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